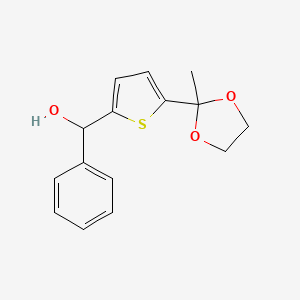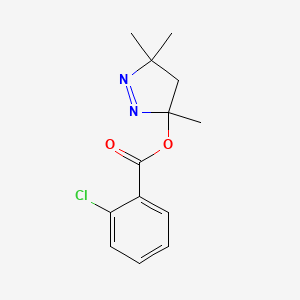
(3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and a benzoate moiety substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate typically involves the reaction of 3,5,5-trimethyl-4H-pyrazole with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form corresponding pyrazole oxides.
Reduction Reactions: The ester linkage can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation Reactions: Products include pyrazole oxides.
Reduction Reactions: Products include alcohol derivatives of the original ester.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its medicinal properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,5,5-trimethyl-4H-pyrazol-3-yl) 4-fluorobenzoate
- (3,5,5-trimethyl-4H-pyrazol-3-yl) 2-bromobenzoate
- (3,5,5-trimethyl-4H-pyrazol-3-yl) 2-iodobenzoate
Uniqueness
Compared to similar compounds, (3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom may enhance its ability to participate in substitution reactions and may also affect its binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
65441-77-2 |
|---|---|
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
(3,5,5-trimethyl-4H-pyrazol-3-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C13H15ClN2O2/c1-12(2)8-13(3,16-15-12)18-11(17)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
GMALKTMWHJVDTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(N=N1)(C)OC(=O)C2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



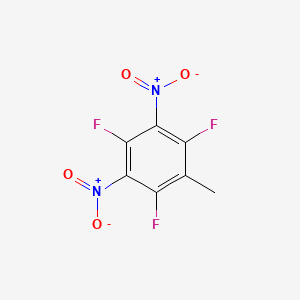
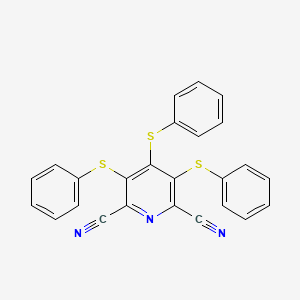
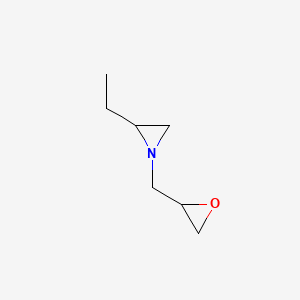
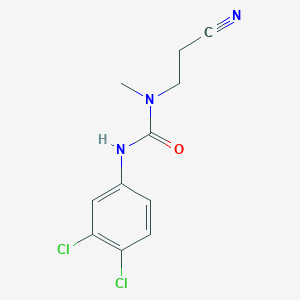
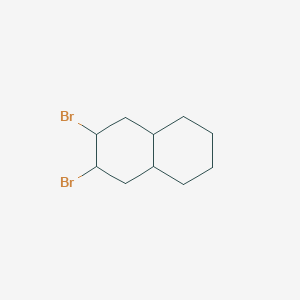
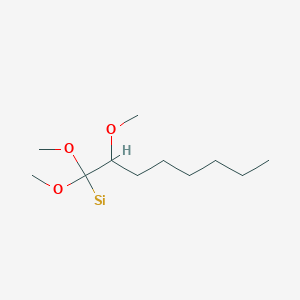
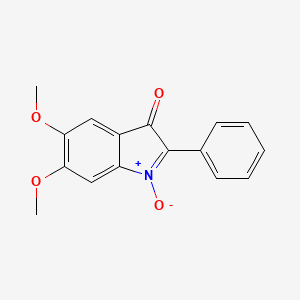

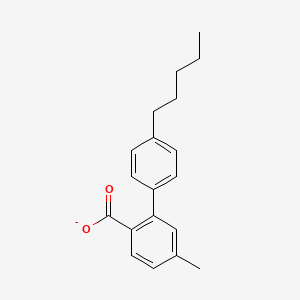
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
